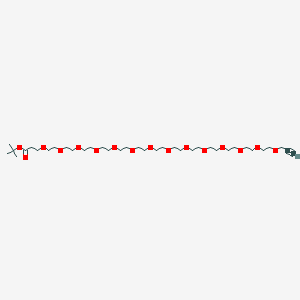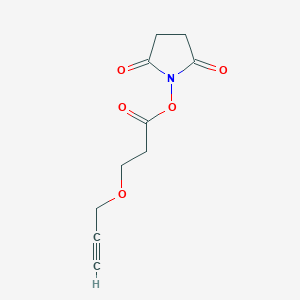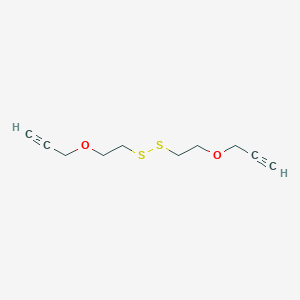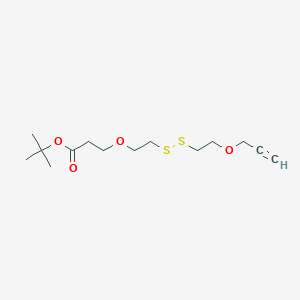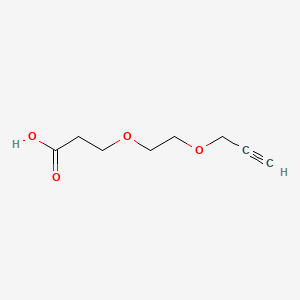
proTAME
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
proTAME is a cell-permeable APC/C (anaphase-promoting complex/cyclosome) inhibitor . It is converted to TAME (Tosyl-L-Arginine Methyl Ester) by intracellular esterases . It induces cell cycle arrest in metaphase followed by cell death .
Synthesis Analysis
The synthesis of proTAME involves the conversion of TAME (Tosyl-L-Arginine Methyl Ester) by intracellular esterases .
Molecular Structure Analysis
The molecular formula of proTAME is C34H38N4O12S . Its molecular weight is 726.75 g/mol . The structure of proTAME is complex, with multiple functional groups and a large number of atoms .
Physical And Chemical Properties Analysis
proTAME is a solid substance . It is soluble up to 100 mg/mL in DMSO . Its storage conditions are -20°C for 3 years for the powder form, and -80°C for 6 months or -20°C for 1 month for the solvent form .
Wissenschaftliche Forschungsanwendungen
Cell Cycle Arrest
ProTAME is known to induce cell cycle arrest in metaphase . This property is utilized in various scientific research applications to study the cell cycle and its regulation .
Study of Anaphase-Promoting Complex/Cyclosome (APC/C)
ProTAME is a cell-permeable APC/C inhibitor . APC/C is a ubiquitin ligase that plays a crucial role in cell cycle regulation. By inhibiting APC/C, researchers can study its functions and mechanisms .
Research in Mammalian Oocytes and Embryos
ProTAME has been used in research involving mammalian oocytes and embryos . It has been shown that these cells show a dose-dependent metaphase arrest after exposure to ProTAME .
Spindle Assembly Checkpoint (SAC) Studies
While some reports suggest that the activity of SAC is required for the cell cycle arrest induced by ProTAME, studies in mammalian oocytes and embryos have shown that this is not the case . This has revealed important differences between mammalian oocytes and early embryos and somatic cells in their requirements of SAC for APC/C inhibition .
Aneuploidy Research
Compared to somatic cells, oocytes and embryos show a much higher frequency of aneuploidy . The use of ProTAME in these cells can therefore contribute to the understanding of chromosome segregation control mechanisms .
Developmental Disorder Research
The results from the use of ProTAME in mammalian oocytes and embryos are important for understanding mechanisms that might contribute to the premature termination of development or severe developmental and mental disorders of newborns .
Zukünftige Richtungen
The use of proTAME in research has revealed important differences between mammalian oocytes and early embryos and somatic cells in their requirements of SAC for APC/C inhibition . These findings could contribute to understanding chromosome segregation control mechanisms, which might help address issues related to premature termination of development or severe developmental and mental disorders of newborns .
Eigenschaften
IUPAC Name |
methyl (2S)-5-[bis[(2-phenylacetyl)oxymethoxycarbonylamino]methylideneamino]-2-[(4-methylphenyl)sulfonylamino]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O12S/c1-24-15-17-27(18-16-24)51(44,45)38-28(31(41)46-2)14-9-19-35-32(36-33(42)49-22-47-29(39)20-25-10-5-3-6-11-25)37-34(43)50-23-48-30(40)21-26-12-7-4-8-13-26/h3-8,10-13,15-18,28,38H,9,14,19-23H2,1-2H3,(H2,35,36,37,42,43)/t28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYOVHULCQSDRZ-NDEPHWFRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(NC(=O)OCOC(=O)CC2=CC=CC=C2)NC(=O)OCOC(=O)CC3=CC=CC=C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCN=C(NC(=O)OCOC(=O)CC2=CC=CC=C2)NC(=O)OCOC(=O)CC3=CC=CC=C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N4O12S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ProTAME | |
Q & A
Q1: What is proTAME, and what is its mechanism of action?
A1: proTAME, the prodrug of tosyl-L-arginine methyl ester (TAME), acts as a small-molecule inhibitor of the anaphase-promoting complex/cyclosome (APC/C) [, , , , , , , , , , ]. It prevents the binding of APC/C-activating proteins, Cdc20 and Cdh1, to the APC/C, leading to its inactivation [, ].
Q2: What are the downstream effects of proTAME-mediated APC/C inhibition?
A2: Inhibiting APC/C with proTAME leads to the accumulation of APC/C substrates like cyclin B1, securin, and anillin [, , , , ]. This accumulation triggers a metaphase arrest, characterized by an inability of cells to transition from metaphase to anaphase during cell division [, , , , ]. Prolonged metaphase arrest subsequently induces apoptosis, a form of programmed cell death [, , , , ].
Q3: Is there information available on the molecular formula, weight, and spectroscopic data of proTAME?
A3: While the provided research papers focus on proTAME's biological activity and therapeutic potential, they do not delve into detailed structural characterization like molecular formula, weight, or spectroscopic data.
Q4: What is known about the material compatibility and stability of proTAME under various conditions?
A4: The research primarily focuses on proTAME’s biological effects and doesn't provide specific details on its material compatibility or stability under various conditions.
Q5: Does proTAME possess catalytic properties? What are its applications based on its mechanism of action?
A5: proTAME acts as an enzyme inhibitor rather than a catalyst. It targets the APC/C, a crucial regulator of the cell cycle. This targeting makes proTAME a valuable tool for:
- Investigating the role of APC/C in various cancers: Researchers use proTAME to study the importance of APC/C and its co-activators, Cdc20 and Cdh1, in different cancer types like multiple myeloma, osteosarcoma, and glioblastoma [, , , ].
- Developing potential therapeutic strategies: The ability of proTAME to induce cell cycle arrest and apoptosis makes it a potential candidate for developing novel cancer therapies [, , , , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








